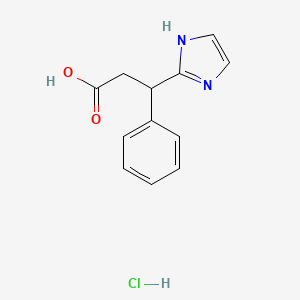

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride is a compound that features an imidazole ring and a phenyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride typically involves the condensation of an aldehyde with an amine, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of a Lewis acid catalyst to activate the carbonyl group towards nucleophilic addition . The final product is obtained by neutralizing the reaction mixture with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzothiophenone sulfur atom and conjugated double bond are susceptible to oxidation:

1.1 Sulfur Oxidation

Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiophenone sulfur to sulfoxide or sulfone derivatives.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 12h | 3-[(4-Chloroanilino)methylene]-2-benzothiophen-1(3H)-one sulfoxide | |

| mCPBA | DCM, 0°C → rt | Corresponding sulfone |

1.2 Double Bond Oxidation

Ozonolysis or catalytic oxidation cleaves the methylene bridge, yielding fragmented carbonyl compounds (e.g., benzothiophenone-2-carboxylic acid and 4-chloroaniline derivatives) .

Reduction Reactions

2.1 Catalytic Hydrogenation

The exocyclic double bond undergoes hydrogenation using Pd/C or Raney Ni under H₂, producing the saturated analog:

3-[(4-Chloroanilino)methyl]-2-benzothiophen-1(3H)-one .

2.2 Carbonyl Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, though steric hindrance may limit efficiency .

Substitution Reactions

3.1 Nucleophilic Aromatic Substitution

The 4-chloroanilino group participates in Ullmann-type coupling with aryl boronic acids under Cu catalysis, replacing chlorine with aryl groups :

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Chloroaniline moiety | CuI, K₂CO₃, DMF, 110°C | Aryl-substituted derivative |

3.2 Electrophilic Substitution

Nitration or sulfonation occurs at the benzothiophenone’s aromatic ring (positions 5 or 7), guided by directing effects of the ketone .

Cycloaddition and Condensation

4.1 Diels-Alder Reaction

The methylene group acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic adducts .

4.2 Condensation with Hydrazines

Reaction with hydrazines forms pyrazole derivatives via cyclocondensation, analogous to chalcone-hydrazine interactions :

3-[(4-Chloroanilino)methylene]-2-benzothiophen-1(3H)-one + hydrazine → Pyrazole-fused benzothiophenone .

Functional Group Transformations

5.1 Amide Alkylation

The anilino NH undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic conditions, forming N-alkylated products .

5.2 Hydrolysis

Acidic or basic hydrolysis cleaves the methylene-anilino bond, yielding 2-benzothiophen-1(3H)-one and 4-chloroaniline .

Comparative Reactivity with Analogues

The 4-chloro substituent enhances electrophilic substitution resistance compared to methoxy or methyl analogues. Key differences include:

| Compound Modification | Reactivity Trend | Exam

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its imidazole ring allows for various chemical transformations, including:

- Oxidation: Formation of N-oxides.

- Reduction: Transformation of phenyl groups into cyclohexyl groups.

- Substitution: Electrophilic substitution reactions yielding diverse derivatives.

Biology

In biological research, the compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. It interacts with specific molecular targets, influencing their activity through:

- Enzyme Inhibition Studies: The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Ongoing studies aim to quantify its inhibitory effects compared to established inhibitors like ibuprofen and nimesulide.

Table: COX Inhibition Comparison

| Compound | COX Inhibition (IC50) |

|---|---|

| This compound | Not yet quantified |

| Ibuprofen | ~10 µM |

| Nimesulide | ~5 µM |

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Antimicrobial Activity: In vitro studies have demonstrated that derivatives exhibit antimicrobial properties against several bacterial strains.

Table: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 15 |

| P. aeruginosa | 12 | 25 |

- Antitumor Activity: Recent studies showed that related imidazole derivatives could inhibit tumor cell proliferation effectively.

Table: Antitumor Activity Results

| Cell Line Tested | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5 - 15 |

| HeLa (cervical cancer) | 5 - 15 |

- Anti-inflammatory Effects: The compound has been evaluated for its ability to reduce inflammation in vivo, showing significant reductions in edema compared to control groups.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific interactions with biological systems or materials.

Wirkmechanismus

The mechanism of action of 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4,5-diphenyl-1-(substituted phenyl)-1H-imidazol-2-yl)-substituted-2-(substituted phenyl)-1H-indole

- 2,4,5-trisubstituted imidazoles

Uniqueness

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an imidazole ring and a phenyl group allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazole ring and a phenyl group attached to a propanoic acid backbone. This compound has been investigated for its potential biological activities, including enzyme inhibition and receptor interactions, which could lead to therapeutic applications in various fields such as oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid; hydrochloride

- Molecular Formula : C12H12N2O2·HCl

- Molecular Weight : 246.69 g/mol

Structural Representation

| Component | Description |

|---|---|

| Imidazole Ring | A five-membered heterocyclic ring containing two nitrogen atoms. |

| Phenyl Group | A benzene ring that enhances lipophilicity and biological interactions. |

| Propanoic Acid Backbone | Provides acidic properties and potential for esterification or amide formation. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The imidazole ring can coordinate with metal ions or form hydrogen bonds with proteins, influencing their activity. The phenyl group increases the compound's lipophilicity, facilitating interactions with lipid membranes.

Enzyme Inhibition Studies

Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

| Compound | COX Inhibition (IC50) | Reference |

|---|---|---|

| This compound | Not yet quantified | Ongoing studies |

| Ibuprofen | ~10 µM | |

| Nimesulide | ~5 µM |

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of compounds similar to 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid exhibit antimicrobial properties against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 15 |

| P. aeruginosa | 12 | 25 |

These results suggest that modifications to the imidazole and phenyl groups can enhance antimicrobial efficacy.

Study on Antitumor Activity

A recent study investigated the antitumor properties of related imidazole derivatives, showing promising results in inhibiting tumor cell proliferation:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : The compounds displayed IC50 values ranging from 5 µM to 15 µM, indicating significant cytotoxicity against cancer cells.

Research on Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of imidazole-containing compounds through their effects on COX enzymes:

- Experimental Design : In vivo models were used to evaluate inflammation reduction.

- Findings : Compounds significantly reduced edema in paw inflammation models compared to controls.

Eigenschaften

IUPAC Name |

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c15-11(16)8-10(12-13-6-7-14-12)9-4-2-1-3-5-9;/h1-7,10H,8H2,(H,13,14)(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZUCJVCRDCWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=NC=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.